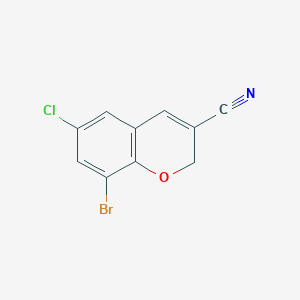

8-Bromo-6-chloro-2H-chromene-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-6-chloro-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO/c11-9-3-8(12)2-7-1-6(4-13)5-14-10(7)9/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFLRWHYKRVUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696320 | |

| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-10-3 | |

| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-bromo-6-chloro-2H-chromene-3-carbonitrile, a halogenated chromene derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogues to infer its fundamental properties, including its synthesis, physicochemical characteristics, and potential reactivity. This guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this and similar chromene scaffolds.

Introduction: The Chromene Scaffold

The chromene ring system, a benzopyran, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Derivatives of 2H-chromene are known to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][2][3] The introduction of a carbonitrile group at the 3-position and halogen atoms on the benzo ring, as in this compound, can significantly modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel biological activities.

Molecular Structure and Identification

This compound is a synthetic organic compound. Its core structure consists of a dihydropyran ring fused to a benzene ring, with a bromine atom at position 8, a chlorine atom at position 6, and a nitrile group at position 3.

| Identifier | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 885271-10-3 | [][5] |

| Molecular Formula | C10H5BrClNO | [][5] |

| Molecular Weight | 270.51 g/mol | [] |

| Canonical SMILES | C1=C(C=C2C(=C1Cl)OC=C(C2)C#N)Br | Inferred |

| InChI Key | GHFLRWHYKRVUGS-UHFFFAOYSA-N | [] |

Synthesis Strategies

A likely synthetic pathway would involve the condensation of a substituted salicylaldehyde with an active methylene compound, such as malononitrile.[6][7]

Proposed Synthetic Workflow:

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Reactant Preparation: To a solution of 3-bromo-5-chloro-2-hydroxybenzaldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1.2 mmol).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or sodium carbonate (0.1 mmol).

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Solvent: Ethanol is a common solvent for this type of condensation as it can dissolve the reactants and is relatively non-reactive.

-

Catalyst: A base is required to deprotonate the active methylene group of malononitrile, initiating the Knoevenagel condensation. The choice of base can influence reaction rates and yields.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. Column chromatography provides an alternative for separating the product from any byproducts or unreacted starting materials.

Physicochemical Properties (Predicted)

Direct experimental data for the physicochemical properties of this compound are not available. However, we can predict these properties based on its structure and data from similar compounds.

| Property | Predicted Value / Characteristic | Basis for Prediction |

| Appearance | White to off-white or pale yellow solid | General appearance of similar organic compounds. |

| Melting Point | Likely > 150 °C | The rigid, planar structure and presence of polar groups suggest a relatively high melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in nonpolar solvents and water. | The presence of the nitrile and ether functionalities, along with the halogen atoms, suggests this solubility profile. |

| LogP | 3.5 - 4.5 | The presence of two halogen atoms and the aromatic system would contribute to its lipophilicity. |

Spectral Properties (Anticipated)

The structure of this compound would give rise to characteristic signals in various spectroscopic analyses.

-

¹H NMR:

-

Aromatic protons would appear in the downfield region (δ 7.0-8.0 ppm).

-

The methylene protons of the dihydropyran ring would likely appear as a singlet or a narrow multiplet around δ 5.0 ppm.

-

The vinyl proton at the 4-position would be a singlet in the δ 6.0-7.0 ppm range.

-

-

¹³C NMR:

-

The carbon of the nitrile group would be observed around δ 115-120 ppm.

-

Aromatic and vinylic carbons would resonate in the δ 100-160 ppm region.

-

The methylene carbon would appear in the upfield region, likely around δ 60-70 ppm.

-

-

IR Spectroscopy:

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.

-

C-O-C stretching vibrations of the pyran ring around 1200-1250 cm⁻¹.

-

C=C stretching bands in the aromatic and vinylic regions (1500-1650 cm⁻¹).

-

C-Br and C-Cl stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z 270, with characteristic isotopic patterns for bromine (M, M+2) and chlorine (M, M+2).

-

Reactivity and Potential for Further Functionalization

The chemical structure of this compound offers several sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.

Potential Reaction Pathways:

Caption: Potential sites for chemical modification.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 8-position is a prime site for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents.[8]

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.

-

Reactions of the Pyran Ring: The double bond in the dihydropyran ring could potentially undergo addition reactions, although this might require harsh conditions.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for this compound, the chromene scaffold is associated with a broad range of pharmacological effects.[1][2][3]

-

Anticancer Activity: Many chromene derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[9][10]

-

Antimicrobial Activity: The chromene nucleus is a common feature in compounds with antibacterial and antifungal properties.[2]

-

Enzyme Inhibition: Substituted chromenes have been investigated as inhibitors of various enzymes, which is a key strategy in drug discovery.

The presence of the electron-withdrawing nitrile group and the halogen atoms in this compound suggests that it could be a valuable candidate for screening in various biological assays.

Conclusion and Future Directions

This compound is a synthetically accessible and versatile heterocyclic compound. Based on the extensive research on related chromene derivatives, this molecule holds promise as a building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity profile. The exploration of its reactivity in various chemical transformations will further expand its utility as a synthetic intermediate.

References

-

MDPI. Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Available from: [Link]

-

MDPI. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available from: [Link]

-

MDPI. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available from: [Link]

-

PubMed Central. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Available from: [Link]

-

National Center for Biotechnology Information. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Available from: [Link]

-

ResearchGate. Physicochemical properties of the selected compounds 2a-2g. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Available from: [Link]

-

PubChem. 2-phenyl-2H-chromene. Available from: [Link]

-

PubChem. 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide. Available from: [Link]

-

PubChem. CID 67346855. Available from: [Link]

-

IslandScholar. Synthesis, Characterization and Biological Studies of Chromene Derivatives. Available from: [Link]

-

ResearchGate. Chromene compounds with promising biological activities. Available from: [Link]

-

ResearchGate. Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives. Available from: [Link]

-

PubMed Central. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Available from: [Link]

-

ResearchGate. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Available from: [Link]

-

PubMed. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Available from: [Link]

-

ResearchGate. Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Available from: [Link]

-

PubMed Central. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. islandscholar.ca [islandscholar.ca]

- 3. researchgate.net [researchgate.net]

- 5. 885271-10-3|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 8-Bromo-6-chloro-2H-chromene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

The chromene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. 8-Bromo-6-chloro-2H-chromene-3-carbonitrile emerges as a compound of significant interest within this class. The presence of two distinct halogen atoms, bromine and chlorine, at the 8 and 6 positions respectively, alongside a nitrile group at the 3-position, suggests a molecule with unique electronic and steric characteristics. These features can profoundly influence its reactivity, molecular interactions, and potential as a lead compound in drug discovery programs.

This technical guide provides a detailed exploration of the physicochemical characteristics of this compound, offering insights into its molecular structure, a plausible synthetic route, and a comprehensive approach to its analytical characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, modification, and biological evaluation of novel chromene derivatives.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be defined based on its chemical structure and data from chemical suppliers.

| Property | Value | Source |

| Chemical Formula | C₁₀H₅BrClNO | [2] |

| Molecular Weight | 270.51 g/mol | [2] |

| CAS Number | 885271-10-3 | [2] |

| Canonical SMILES | N#CC(CO1)=CC2=C1C(Br)=CC(Cl)=C2 | [2] |

Synthesis and Purification: A Plausible Pathway

A specific, documented synthesis for this compound is not readily found in peer-reviewed literature. However, based on established methodologies for the synthesis of related chromene derivatives, a plausible and efficient synthetic route can be proposed. The most common approach involves a multicomponent reaction, which is favored for its atom economy and operational simplicity.[4][5]

A likely precursor for this synthesis is 3-bromo-5-chlorosalicylaldehyde. The synthesis of related 8-bromo-6-chlorochromone derivatives has been reported starting from 3-bromo-5-chloro-2-hydroxyphenyl precursors.[6][7]

Proposed Synthetic Protocol: One-Pot Condensation

This protocol is based on the well-established Knoevenagel condensation followed by intramolecular cyclization.

Reaction Scheme:

A plausible reaction pathway for the synthesis.

Materials:

-

3-Bromo-5-chlorosalicylaldehyde

-

Malononitrile

-

Piperidine (or another suitable base like triethylamine)

-

Ethanol (anhydrous)

-

Hexane

-

Ethyl acetate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-chlorosalicylaldehyde (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq). The addition of a base is crucial to deprotonate the active methylene group of malononitrile, initiating the Knoevenagel condensation.

-

Reaction Progression: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).[8][9] The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Structural Elucidation and Characterization: A Multi-Technique Approach

The definitive confirmation of the structure and purity of the synthesized this compound requires a combination of spectroscopic and analytical techniques.

Workflow for the synthesis and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and pyran ring protons. Based on the structure, one would anticipate distinct signals for the protons on the chromene ring system. For a related compound, 2-amino-6-bromo-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile, characteristic signals for aromatic protons were observed as singlets at 7.53, 7.83, and 8.29 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The nitrile carbon (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the aromatic and pyran rings will appear in the downfield region.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: The IR spectrum of this compound should exhibit a sharp, strong absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other characteristic bands would include C-H stretching and bending vibrations for the aromatic and pyran rings, and C-O-C stretching of the ether linkage in the pyran ring.

Experimental Protocol for IR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a solution or a thin film can be used.[8][9]

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (270.51 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound.

-

Expected Composition: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the molecular formula C₁₀H₅BrClNO.

Experimental Protocol for Elemental Analysis:

-

Sample Submission: Submit a pure, dry sample of the compound to an analytical laboratory for CHN analysis.[8][9]

-

Data Comparison: Compare the experimentally obtained elemental composition with the theoretical values to confirm the empirical formula.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, the general hazards associated with brominated and chlorinated organics should be considered.[10]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[11][12][13]

-

Lab Coat: A standard laboratory coat should be worn.[12][13]

Handling Procedures:

-

Work in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.[11]

-

Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[11][14]

Waste Disposal:

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for halogenated organic waste.[14]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the vast landscape of heterocyclic chemistry. This technical guide has provided a foundational understanding of its core physicochemical properties, a scientifically sound proposal for its synthesis, and a detailed framework for its comprehensive characterization. The dual halogenation and the presence of a reactive nitrile group make this compound an attractive starting point for the development of novel derivatives with potential applications in drug discovery and materials science. Further experimental investigation into its physical properties, reactivity, and biological activity is warranted to fully unlock the potential of this intriguing chromene scaffold.

References

- [No Author]. (n.d.). Current time information in Pasuruan, ID. Google.

-

[No Author]. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Retrieved January 22, 2026, from [Link]

-

[No Author]. (n.d.). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate. Retrieved January 22, 2026, from [Link]

-

[No Author]. (n.d.). Halogenated Solvents. Vanderbilt University. Retrieved January 22, 2026, from [Link]

-

[No Author]. (2026). MSDS of this compound. Capot Chemical. Retrieved January 22, 2026, from [Link]

-

[No Author]. (2023). (PDF) The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. ResearchGate. Retrieved January 22, 2026, from [Link]

-

[No Author]. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Retrieved January 22, 2026, from [Link]

-

[No Author]. (2024). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. MDPI. Retrieved January 22, 2026, from [Link]

-

[No Author]. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Retrieved January 22, 2026, from [Link]

-

[No Author]. (n.d.). PSFC Halogenated Solvents. Retrieved January 22, 2026, from [Link]

-

[No Author]. (n.d.). Halogenated Solvents. Retrieved January 22, 2026, from [Link]

-

[No Author]. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PubMed Central. Retrieved January 22, 2026, from [Link]

-

[No Author]. (n.d.). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

-

Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391. [Link]

-

[No Author]. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved January 22, 2026, from [Link]

-

[No Author]. (2015). Catalytic Synthesis of 2H-Chromenes. MSU chemistry. Retrieved January 22, 2026, from [Link]

-

[No Author]. (n.d.). 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved January 22, 2026, from [Link]

-

[No Author]. (n.d.). (PDF) 3-Acetyl-6-chloro-2H-chromen-2-one. ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. islandscholar.ca [islandscholar.ca]

- 2. 885271-10-3|this compound|BLD Pharm [bldpharm.com]

- 3. 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | 899997-35-4 | Benchchem [benchchem.com]

- 4. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. capotchem.com [capotchem.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. campusoperations.temple.edu [campusoperations.temple.edu]

An In-Depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbonitrile (CAS Number: 885271-10-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-6-chloro-2H-chromene-3-carbonitrile, a halogenated chromene derivative of significant interest in medicinal chemistry and drug discovery. The chromene scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. This document details the physicochemical properties, a proposed synthetic pathway, and key characterization data for the title compound. Furthermore, it explores the potential therapeutic applications and future research directions based on the established biological significance of the chromene nucleus.

Introduction: The Significance of the Chromene Scaffold

The 2H-chromene ring system is a privileged heterocyclic motif in the realm of biologically active compounds. Its derivatives are known to interact with various biological targets, leading to a broad spectrum of pharmacological effects. The introduction of halogen substituents, such as bromine and chlorine, onto the chromene core can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The nitrile functionality at the 3-position further enhances its potential as a versatile intermediate for the synthesis of more complex molecular architectures and as a potential pharmacophore itself. This compound, with its specific substitution pattern, represents a unique chemical entity with unexplored potential in drug development. This guide aims to provide a foundational understanding of this compound to facilitate further research and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 885271-10-3 | [1][2][3] |

| Molecular Formula | C₁₀H₅BrClNO | [1][2][4] |

| Molecular Weight | 270.51 g/mol | [2][4] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1=C(C=C(C2=C1OC=C(C2)C#N)Br)Cl | N/A |

| InChI Key | GHFLRWHYKRVUGS-UHFFFAOYSA-N | [5] |

| Appearance | Expected to be a solid | N/A |

| Purity | Typically available at ≥95% | [5] |

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-((3-Bromo-5-chloro-2-hydroxyphenyl)methylene)malononitrile (Intermediate)

This step involves a Knoevenagel condensation, a well-established reaction for forming carbon-carbon double bonds.

-

To a solution of 3-bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product is expected to precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Causality: The basic catalyst deprotonates the active methylene group of malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of the condensed product. The hydroxyl group at the ortho position is crucial for the subsequent cyclization step.

Step 2: Synthesis of 2-Amino-8-bromo-6-chloro-4H-chromene-3-carbonitrile (Intermediate)

This intramolecular cyclization is often spontaneous or can be induced by heat or a change in reaction conditions.

-

The intermediate from Step 1 can be dissolved in a higher boiling point solvent like ethanol or toluene.

-

The solution is heated to reflux. The cyclization is driven by the nucleophilic attack of the phenolic oxygen onto one of the nitrile groups, followed by tautomerization.

-

Alternatively, the initial Knoevenagel condensation can be performed under conditions that directly yield the cyclized product, often by using a slightly stronger base or higher temperatures.

Causality: The proximity of the phenolic hydroxyl group to the electrophilic carbon of the nitrile group in the Knoevenagel adduct facilitates an intramolecular nucleophilic attack, leading to the formation of the six-membered pyran ring characteristic of the chromene scaffold.

Step 3: Synthesis of this compound (Target Molecule) - Proposed

The conversion of the 2-amino-4H-chromene intermediate to the target 2H-chromene is the most speculative step. Two plausible approaches are proposed:

-

Approach A: Acid-catalyzed Elimination

-

Treat the 2-amino-8-bromo-6-chloro-4H-chromene-3-carbonitrile with a mineral acid (e.g., HCl in an organic solvent) or a Lewis acid.

-

This is hypothesized to protonate the amino group, converting it into a good leaving group (ammonia).

-

Subsequent elimination of ammonia and tautomerization of the resulting intermediate would lead to the formation of the desired 2H-chromene double bond.

-

-

Approach B: Diazotization followed by Reduction (Sandmeyer-type reaction)

-

The 2-amino group could be converted to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures (0-5 °C).

-

The resulting diazonium salt could then be reduced to remove the nitrogen functionality, for instance, by treatment with hypophosphorous acid (H₃PO₂). This would generate the 2H-chromene structure. The Sandmeyer reaction is a well-established method for replacing amino groups on aromatic rings.[6][7][8]

-

Causality: Both proposed methods aim to remove the amino group at the 2-position and introduce a double bond within the pyran ring to form the stable 2H-chromene system. The choice of method would depend on the stability of the starting material and intermediates to the reaction conditions.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the cited literature, the expected spectroscopic features can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and pyran ring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~5.0 - 5.5 | s (singlet) |

| H-4 | ~7.0 - 7.5 | s (singlet) |

| H-5 | ~7.5 - 7.8 | d (doublet) |

| H-7 | ~7.2 - 7.5 | d (doublet) |

Rationale: The methylene protons at the 2-position (H-2) will appear as a singlet. The proton at the 4-position (H-4) will also be a singlet. The two aromatic protons (H-5 and H-7) will appear as doublets due to ortho-coupling. The exact chemical shifts will be influenced by the electron-withdrawing effects of the halogen and nitrile substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~65 - 75 |

| C-3 | ~100 - 110 |

| C-4 | ~140 - 150 |

| C-4a | ~120 - 130 |

| C-5 | ~125 - 135 |

| C-6 | ~125 - 135 (attached to Cl) |

| C-7 | ~130 - 140 |

| C-8 | ~110 - 120 (attached to Br) |

| C-8a | ~150 - 160 |

| -C≡N | ~115 - 120 |

Rationale: The chemical shifts are estimated based on known values for substituted chromenes. The carbons attached to the electronegative oxygen, chlorine, and bromine atoms will be significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Medium |

| C=C (Aromatic and Alkene) | 1600 - 1650 | Medium to Strong |

| C-O-C (Ether) | 1200 - 1300 | Strong |

| C-Cl | 700 - 800 | Strong |

| C-Br | 500 - 600 | Strong |

Rationale: The nitrile stretch is a very characteristic and sharp peak. The C=C stretching vibrations of the aromatic and pyran rings will appear in the typical region. The strong C-O-C ether stretch is also a key diagnostic peak for the chromene ring.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): A prominent cluster of peaks will be observed for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1). This will result in a characteristic M, M+2, and M+4 pattern.

-

Fragmentation: Fragmentation patterns are likely to involve the loss of Br, Cl, HCN, and potentially the retro-Diels-Alder cleavage of the pyran ring.

Potential Applications and Future Directions

The this compound scaffold holds considerable promise for applications in drug discovery and materials science.

Medicinal Chemistry

-

Anticancer Agents: Numerous chromene derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The specific halogenation pattern of the title compound may enhance its anticancer potential through improved target binding and pharmacokinetic properties.

-

Antimicrobial Agents: The chromene nucleus is a common feature in compounds with antibacterial and antifungal properties. Further investigation into the antimicrobial spectrum of this compound is warranted.

-

Enzyme Inhibition: Chromenes have been identified as inhibitors of various enzymes implicated in disease, such as kinases and topoisomerases. This compound could serve as a starting point for the development of novel enzyme inhibitors.

Diagram of Potential Biological Activities of Chromene Derivatives

Caption: Biological activities associated with the chromene scaffold.

Future Research

-

Synthesis Optimization: Development and optimization of a reliable synthetic protocol for this compound are crucial for its further investigation.

-

Biological Screening: Comprehensive in vitro and in vivo screening of the compound against a panel of cancer cell lines, bacteria, fungi, and viruses will be essential to elucidate its biological activity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substitution pattern will provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies should be conducted to identify the molecular targets and pathways involved.

Conclusion

This compound is a promising, yet underexplored, heterocyclic compound. Its structural features, combining the privileged chromene scaffold with a specific halogenation pattern and a reactive nitrile group, make it a compelling target for further research in medicinal chemistry. This technical guide provides a foundational framework, including a proposed synthetic route and predicted characterization data, to stimulate and support future investigations into the synthesis, properties, and potential applications of this intriguing molecule.

References

-

PubChem. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. ([Link])

-

ChemSrc. This compound | 885271-10-3. ([Link])

- Shaabani, A., Maleki, A., Mofakham, H., & Seyyedhamzeh, M. (2008). A novel and efficient one-pot synthesis of 2-amino-4H-chromenes and 2-amino-4H-benzo[h]chromenes catalyzed by MgO.

- Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic letters, 9(3), 389–391.

- Bonsignore, L., Loy, G., Secci, D., & Calignano, A. (1993). Synthesis and pharmacological activity of 2H-chromene-3-carboxamide derivatives. European journal of medicinal chemistry, 28(6), 517-520.

- Shestopalov, A. M., Emelianova, Y. M., Shestopalov, A. A., Rodinovskaya, L. A., & Niazimbetova, Z. I. (2003). One-step synthesis of substituted 2-amino-4H-chromenes from α,β-unsaturated nitriles and resorcinol. Russian Chemical Bulletin, 52(11), 2496-2499.

-

Wikipedia. Sandmeyer reaction. ([Link])

- Laali, K. K., & Gettwert, V. J. (2001). The Sandmeyer Reaction. In Organic Reactions (pp. 1-106). John Wiley & Sons, Inc.

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. ([Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure of 8-Bromo-6-chloro-2H-chromene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 8-Bromo-6-chloro-2H-chromene-3-carbonitrile. As a member of the chromene family, a class of compounds known for a wide range of biological activities, this halogenated derivative holds significant promise for further investigation in medicinal chemistry and drug discovery. This document details the structural elucidation through spectroscopic analysis, outlines a robust synthetic protocol based on the Knoevenagel condensation, and explores the mechanistic underpinnings of its formation. Furthermore, it discusses the potential pharmacological relevance of this molecule by drawing parallels with structurally related compounds that have demonstrated notable anticancer and antimicrobial properties.

Introduction: The Significance of the Chromene Scaffold

The chromene, or benzopyran, scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1] The inherent reactivity and structural versatility of the chromene nucleus have made it a cornerstone in the development of therapeutic agents. Derivatives of this scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[2]

The introduction of halogen atoms, such as bromine and chlorine, into the chromene ring system is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of a carbonitrile group at the 3-position further enhances the molecule's chemical reactivity and potential for diverse biological interactions. This guide focuses on the specific molecular architecture of this compound, providing a detailed analysis for researchers engaged in the exploration of novel therapeutic agents.

Molecular Structure Elucidation

The definitive molecular structure of this compound (C₁₀H₅BrClNO) is established through a combination of spectroscopic techniques. While a public crystal structure is not currently available, a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provides a clear depiction of its atomic arrangement and electronic properties.

Core Structure and IUPAC Nomenclature

The systematic IUPAC name for the compound is This compound . The core of the molecule is a bicyclic system consisting of a benzene ring fused to a pyran ring, characteristic of the chromene family. The numbering of the chromene ring system dictates the positions of the substituents.

Diagram 1: Molecular Structure of this compound

Sources

- 1. Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold [comptes-rendus.academie-sciences.fr]

- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 8-Bromo-6-chloro-2H-chromene-3-carbonitrile: A Predictive Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for 8-Bromo-6-chloro-2H-chromene-3-carbonitrile, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic interpretation and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of novel heterocyclic compounds.

Molecular Structure and Overview

This compound possesses a rigid heterocyclic core with multiple functional groups that yield a distinct spectroscopic fingerprint. The strategic placement of bromo, chloro, and nitrile functionalities on the chromene scaffold is expected to significantly influence the electronic environment and, consequently, the spectral output. Understanding these influences is paramount for unambiguous structural elucidation.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. The predicted chemical shifts for this compound are based on the additive effects of its substituents on the chromene ring system.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the heterocyclic and aromatic rings. The methylene protons at the C2 position will likely appear as a singlet, while the aromatic protons at C5 and C7 will exhibit a doublet splitting pattern due to coupling with each other.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 4.8 - 5.0 | Singlet (s) | N/A |

| H4 | 7.5 - 7.7 | Singlet (s) | N/A |

| H5 | 7.3 - 7.5 | Doublet (d) | ~2.5 |

| H7 | 7.6 - 7.8 | Doublet (d) | ~2.5 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N, Cl, Br) and the aromaticity of the benzene ring. Carbons directly attached to halogens (C6 and C8) will be significantly affected.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 65 - 70 |

| C3 | 100 - 105 |

| C4 | 145 - 150 |

| C4a | 120 - 125 |

| C5 | 130 - 135 |

| C6 | 128 - 133 |

| C7 | 135 - 140 |

| C8 | 115 - 120 |

| C8a | 150 - 155 |

| CN | 115 - 120 |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the nitrile, alkene, and aromatic C-H bonds, as well as the carbon-halogen bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2240 |

| C=C (Aromatic) | 1550 - 1600 |

| C=C (Vinylic) | 1620 - 1650 |

| C-O-C (Ether) | 1200 - 1250 |

| C-Cl | 700 - 800 |

| C-Br | 500 - 600 |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Due to the presence of chlorine and bromine, the molecular ion region in the mass spectrum of this compound will exhibit a characteristic isotopic pattern.

Molecular Ion and Isotopic Pattern

Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] This will result in a cluster of peaks for the molecular ion (M⁺) with characteristic M, M+2, and M+4 peaks.

| Ion | Description | Predicted m/z | Expected Relative Intensity |

| [M]⁺ | Molecular ion with ³⁵Cl and ⁷⁹Br | ~271 | Base Peak |

| [M+2]⁺ | Molecular ion with ³⁷Cl/⁷⁹Br or ³⁵Cl/⁸¹Br | ~273 | ~130% |

| [M+4]⁺ | Molecular ion with ³⁷Cl and ⁸¹Br | ~275 | ~40% |

Predicted Fragmentation Pattern

Electron impact ionization is expected to induce fragmentation, providing structural clues. Key fragmentations could involve the loss of the bromine or chlorine atom, or the nitrile group.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

For the acquisition of spectroscopic data for a solid organic compound like this compound, the following general procedures are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the spectra to the TMS signal.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct insertion probe for a solid or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer method like ESI for accurate mass determination.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

Conclusion

This guide provides a comprehensive set of predicted spectroscopic data for this compound. These predictions are based on fundamental principles and data from related structures and are intended to aid researchers in the verification of this compound's synthesis and in its further study. The characteristic NMR signals, IR absorption bands, and unique mass spectral isotopic pattern together form a robust analytical profile for the unambiguous identification of this molecule.

References

-

PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [Link]

-

MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]

-

SciSpace. (2008). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. [Link]

-

MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]

-

Tetrahedron. 6-Chloro-2h-chromene-3-carbonitrile. [Link]

-

Lead Sciences. 6-Chloro-2H-chromene-3-carbonitrile. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

MDPI. (2024). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. [Link]

-

ResearchGate. (2021). Synthesis of 2-imino-2H-chromene-3-carbonitrile (5) using LiOH·H2O. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

ResearchGate. (2022). Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches. [Link]

Sources

An In-depth Technical Guide to the Purity and Stability of 8-Bromo-6-chloro-2H-chromene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the purity and stability of 8-Bromo-6-chloro-2H-chromene-3-carbonitrile, a halogenated chromene derivative with potential applications in medicinal chemistry and drug discovery. Recognizing the critical importance of a well-characterized molecule in research and development, this document outlines detailed, field-proven methodologies for purity analysis and a robust protocol for stability assessment through forced degradation studies. The experimental designs are grounded in established analytical principles for halogenated heterocyclic compounds, ensuring scientific integrity and trustworthiness. This guide is intended to be a practical resource for scientists, enabling them to establish the intrinsic properties of this compound and to develop stable formulations.

Introduction: The Significance of this compound

The chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and biological properties of these compounds, including their metabolic stability and binding affinity to therapeutic targets.[1][2] this compound represents a synthetically accessible derivative with potential for further chemical elaboration, making it a valuable building block in drug discovery programs.

The purity and stability of any active pharmaceutical ingredient (API) are paramount for ensuring its safety, efficacy, and quality. Impurities can arise from the synthetic process or from degradation of the compound over time, potentially leading to altered biological activity or toxicity. Therefore, a thorough understanding and control of the purity and stability profile of this compound are essential for its advancement in any research or development pipeline.

Synthesis and Potential Impurities

The synthesis of 2H-chromene-3-carbonitrile derivatives is often achieved through a Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound like malononitrile, typically in the presence of a basic catalyst.[3][4] For this compound, a plausible synthetic route would involve the reaction of 3-bromo-5-chlorosalicylaldehyde with malononitrile.

Potential process-related impurities that could arise from this synthesis include:

-

Unreacted Starting Materials: 3-bromo-5-chlorosalicylaldehyde and malononitrile.

-

Catalyst Residues: Residual amounts of the basic catalyst used (e.g., piperidine, triethylamine).

-

By-products: Formation of dimers or other condensation products.[5][6]

-

Isomeric Impurities: Positional isomers of the starting salicylaldehyde could lead to isomeric chromene derivatives.

Physicochemical Properties

While specific experimental data for this compound is not widely available, the general properties of chromene derivatives can be inferred. 2H-chromenes are generally hydrophobic and tend to be more soluble in non-polar organic solvents like hexane and toluene, with limited solubility in water.[7] The presence of halogen atoms typically increases the melting and boiling points of organic compounds due to stronger intermolecular van der Waals forces.[8][9][10]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₅BrClNO | Based on chemical structure |

| Molecular Weight | 286.51 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to pale yellow solid | Typical for chromene derivatives |

| Solubility | Soluble in non-polar organic solvents (e.g., dichloromethane, ethyl acetate); sparingly soluble in polar protic solvents (e.g., ethanol); practically insoluble in water. | Based on the general solubility of chromenes and the hydrophobic nature of the halogenated aromatic ring.[7] |

| Melting Point | Expected to be a solid with a relatively high melting point. | Halogenation generally increases the melting point of organic compounds.[8][9][10] |

Purity Analysis: A Multi-faceted Approach

A comprehensive assessment of purity requires the use of orthogonal analytical techniques to ensure all potential impurities are detected and quantified. The following workflow is recommended for this compound.

Caption: Purity Analysis Workflow for this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity and Impurity Profiling

HPLC with UV detection is the cornerstone for determining the purity of non-volatile organic compounds. A stability-indicating method should be developed and validated.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50-95% B

-

20-25 min: 95% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: A UV scan of the compound should be performed to determine the optimal wavelength for detection, likely in the range of 254 nm to 320 nm.

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Impurities should be reported as a percentage of the main peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Halogenated Impurities

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents and potential volatile by-products from the synthesis.

Experimental Protocol:

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 min at 280 °C.

-

-

Injector Temperature: 250 °C

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: 40-500 amu.

-

Sample Preparation: Dissolve a known amount of the compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1-5 mg/mL.

-

Data Analysis: Identify and quantify residual solvents and other volatile impurities by comparing their mass spectra and retention times to those of known standards.

Stability Assessment: A Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method. These studies expose the compound to stress conditions that are more severe than accelerated stability testing.

Caption: Forced Degradation Study Workflow.

Forced Degradation Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions and to validate the primary HPLC method as stability-indicating.

General Procedure: For each condition, prepare a solution of the compound at a concentration of approximately 0.5 mg/mL. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples. The extent of degradation should be targeted at 5-20%.

Stress Conditions:

-

Acidic Hydrolysis:

-

Reagent: 0.1 M Hydrochloric Acid (HCl)

-

Conditions: Reflux at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.

-

-

Basic Hydrolysis:

-

Reagent: 0.1 M Sodium Hydroxide (NaOH)

-

Conditions: Reflux at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Reagent: 3% Hydrogen Peroxide (H₂O₂)

-

Conditions: Store at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Conditions: Store the solid compound in an oven at 80°C for 48 hours.

-

-

Photolytic Degradation:

-

Conditions: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis of Stressed Samples: Analyze all stressed and control samples using the developed HPLC-UV method. If significant degradation is observed, couple the HPLC to a mass spectrometer (LC-MS) to aid in the identification of degradation products.

Data Evaluation:

-

Purity and Degradation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

-

Mass Balance: The sum of the assay of the parent compound and the areas of all degradation products should be close to 100% of the initial concentration, indicating that all significant degradation products are being detected.

-

Method Validation: The HPLC method is considered stability-indicating if it can resolve the parent peak from all significant degradation product peaks.

Recommended Handling and Storage

Based on the general properties of chromene derivatives and the potential for degradation identified in forced degradation studies, the following handling and storage conditions are recommended for this compound:

-

Storage: Store in a cool, dry, and dark place. Protect from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a robust framework for the comprehensive analysis of the purity and stability of this compound. The proposed methodologies, based on established analytical techniques and regulatory guidelines, are designed to provide reliable and reproducible data. Adherence to these protocols will ensure a thorough understanding of the compound's chemical properties, which is a prerequisite for its successful application in research and drug development. It is imperative that the proposed analytical methods are fully validated for their intended use.

References

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2022). National Center for Biotechnology Information. [Link]

-

Solubility of 2H-chromene. (n.d.). Solubility of Things. [Link]

-

Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (2020). MDPI. [Link]

-

Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. (2023). National Center for Biotechnology Information. [Link]

-

Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. (2020). ProQuest. [Link]

-

3-oxo-3H-benzo[f]chromene-2-carbonitrile. (n.d.). ChemBK. [Link]

-

Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. (2022). Bohrium. [Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2022). National Center for Biotechnology Information. [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. [Link]

-

Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2021). National Center for Biotechnology Information. [Link]

-

Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2021). RSC Publishing. [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. [Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Biological Studies of Chromene Derivatives. (2018). IslandScholar. [Link]

-

Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of 2-imino-2H-chromene-3-carbonitrile (5) using LiOH·H2O. (2011). ResearchGate. [Link]

-

Group 17: General Properties of Halogens. (2023). Chemistry LibreTexts. [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). ResearchGate. [Link]

-

Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. (2007). ResearchGate. [Link]

-

Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. (2007). PubMed. [Link]

-

Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (2019). National Center for Biotechnology Information. [Link]

-

Group 17: Physical Properties of the Halogens. (2023). Chemistry LibreTexts. [Link]

-

CHP. 10 Halogen Derivatives. (n.d.). Google APIs. [Link]

-

Melting Point. (n.d.). PubChem. [Link]

Sources

- 1. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

An In-Depth Technical Guide to the Solubility of 8-Bromo-6-chloro-2H-chromene-3-carbonitrile

Abstract

Solubility is a critical physicochemical parameter in the fields of medicinal chemistry and drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 8-Bromo-6-chloro-2H-chromene-3-carbonitrile, a heterocyclic compound with potential applications in pharmaceutical research.[1][2] We will delve into the theoretical principles governing its solubility based on molecular structure, provide a predictive assessment of its behavior in common laboratory solvents, and present a detailed, field-proven experimental protocol for the empirical determination of its thermodynamic solubility. This document is intended for researchers, chemists, and formulation scientists engaged in the evaluation and development of novel chemical entities.

Introduction: The Strategic Importance of Solubility Profiling

The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The specific compound, this compound, incorporates several functional groups that significantly modulate its physicochemical properties. The presence of a lipophilic aromatic system, halogen substituents (bromo and chloro), and a polar carbonitrile group creates a complex molecular profile that necessitates careful solubility evaluation.

Understanding the solubility of a lead compound is not merely a procedural step; it is a cornerstone of preclinical development.[5] Poor aqueous solubility can lead to erratic absorption and low bioavailability, while insolubility in organic solvents can severely hamper synthesis, purification, and the preparation of stock solutions for in vitro screening. This guide, therefore, aims to provide both a predictive framework and a practical methodology for characterizing this compound.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" is the fundamental concept governing solubility, where the compatibility of intermolecular forces between the solute and solvent dictates the extent of dissolution.[6]

Molecular Structure Analysis of this compound:

-

Chromene Core: The fused bicyclic aromatic system is inherently nonpolar and hydrophobic, suggesting poor solubility in water.[7] It will, however, favor interactions with nonpolar and aromatic solvents like toluene and hexane through π-π stacking.[7]

-

Halogen Substituents (Br, Cl): Halogen atoms, particularly on aromatic rings, increase lipophilicity and molecular weight.[8] This effect generally decreases aqueous solubility. While halogens can participate in halogen bonding, a type of noncovalent interaction, their primary influence here is expected to be an enhancement of the compound's hydrophobic character.[9][10]

-

Carbonitrile Group (-C≡N): The nitrile group is a potent polar functional group with a strong dipole moment. It can act as a hydrogen bond acceptor. This feature introduces a degree of polarity to the molecule, which may enhance solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the compound's general solubility behavior across different solvent classes. This qualitative assessment is crucial for guiding solvent selection in experimental protocols.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The large, nonpolar, halogenated aromatic core dominates, outweighing the polarity of the nitrile group. Hydrogen bonding with the solvent is limited. |

| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Moderate | The strong dipole of these solvents can effectively solvate the polar nitrile group, while their organic character accommodates the nonpolar chromene ring. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Moderate to Low | Solvents like toluene and dichloromethane will interact favorably with the aromatic and halogenated portions of the molecule. Solubility in highly aliphatic solvents like hexane is expected to be lower. |

Experimental Determination of Thermodynamic Solubility

While predictive analysis is valuable, empirical determination is essential for obtaining quantitative data. The Shake-Flask Method is the gold-standard for determining thermodynamic (equilibrium) solubility due to its reliability and directness.[11] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[12][13]

Causality Behind Experimental Design

The protocol described below is designed to be a self-validating system.

-

Use of Excess Solid: Adding an excess of the compound ensures that the solution reaches true saturation.[11][14]

-

Equilibration Time: An extended incubation period (e.g., 24-48 hours) with agitation is critical to ensure the system reaches thermodynamic equilibrium.[11][14] Shorter times may yield a kinetic solubility value, which can be misleadingly high due to the formation of metastable, supersaturated solutions.[5]

-

Temperature Control: Solubility is temperature-dependent.[7] Conducting the experiment at a controlled ambient temperature (e.g., 25 °C) ensures reproducibility.

-

Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation followed by careful aspiration of the supernatant is a robust method.

-

Quantitative Analysis: A sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is required to accurately determine the concentration of the dissolved compound in the saturated filtrate.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid powder)

-

Selection of common lab solvents (e.g., Water, DMSO, Ethanol, Acetonitrile, THF, Toluene, Dichloromethane)[15][16]

-

2 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Microcentrifuge

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks for standard preparation

Procedure:

-

Preparation of Vials: Weigh approximately 2-5 mg of the compound directly into a 2 mL glass vial. The exact mass is not critical, but it must be in excess. Prepare one vial for each solvent to be tested.

-

Solvent Addition: Accurately pipette 1.0 mL of the selected solvent into each vial containing the compound.

-

Equilibration: Securely cap the vials. Place them on an orbital shaker set to a consistent speed (e.g., 250 rpm) in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours.

-

Phase Separation: After incubation, remove the vials and place them in a microcentrifuge. Spin at 10,000 x g for 15 minutes to pellet all undissolved solid.

-

Sample Collection: Carefully open each vial and aspirate a known volume (e.g., 100 µL) of the clear supernatant. Take care not to disturb the solid pellet.

-

Dilution: Dilute the collected supernatant with an appropriate solvent (typically the mobile phase for HPLC or the same solvent for UV-Vis) to a concentration that falls within the linear range of the calibration curve.

-

Quantification:

-

Prepare a Calibration Curve: Create a series of standards of known concentrations from a stock solution of the compound.

-

Analyze Samples: Analyze the diluted samples and the standards using a validated analytical method (e.g., HPLC-UV).

-

Calculate Solubility: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant. This value represents the thermodynamic solubility.

-

Conclusion and Strategic Implications